molecular formula C20H23N5O2 B2621982 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920472-91-9

3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2621982
CAS No.: 920472-91-9
M. Wt: 365.437
InChI Key: KQNMXJDCVCQFND-UHFFFAOYSA-N
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Description

The compound 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-2,4-dione derivative of significant interest for early-stage pharmacological research. Its core structure is derived from the well-established xanthine (purine-2,6-dione) scaffold, which is recognized as a privileged structure in medicinal chemistry for modulating the activity of purinergic and other receptor families. Scientific literature indicates that close structural analogs, particularly those with specific benzyl and alkyl substitutions on the imidazopurine-dione core, are investigated as high-affinity antagonists for adenosine receptor subtypes (A 1 , A 2A , A 2B , A 3 ) . Modifications at the 3-, 7-, and 8- positions are known to be critical for enhancing receptor selectivity and binding potency, suggesting this compound may be tailored for specific receptor interaction studies . Furthermore, related tricyclic purine-dione derivatives are being explored in other therapeutic areas, including as potential inhibitors of key oncogenic targets, highlighting the versatility of this chemotype in drug discovery . The specific molecular architecture of this compound, featuring a 3-benzyl and an 8-isobutyl substituent, presents a unique profile for researchers investigating structure-activity relationships (SAR), signal transduction pathways, and cellular proliferation mechanisms. It is intended for use in rigorous in vitro and in vivo preclinical studies to elucidate novel biological functions and mechanisms of action.

Properties

IUPAC Name

2-benzyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-8-6-5-7-9-15/h5-9,11,13H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMXJDCVCQFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines to form imines, followed by cyclization reactions to form the imidazo[2,1-f]purine core. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[2,1-f]purine ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Catalysts: ZnCl2, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating signaling pathways that regulate cellular functions. For example, it may interact with Toll-like receptors (TLRs) to induce immune responses .

Comparison with Similar Compounds

Key Findings :

  • N3 Benzyl vs.
  • N8 Isobutyl vs. Piperazinyl Chains: Piperazinylalkyl substituents (e.g., in AZ-853 and 3i) confer strong 5-HT1A/5-HT7 affinity due to their ability to mimic endogenous ligand interactions. However, the isobutyl group in the target compound likely reduces phosphodiesterase inhibition (e.g., PDE4B/PDE10A), as bulky N8 substituents correlate with lower PDE activity .

Key Findings :

  • Metabolic Stability : The target compound’s isobutyl chain may reduce oxidative metabolism compared to AZ-861’s trifluoromethylphenyl group, which is susceptible to cytochrome P450-mediated degradation .
  • Safety: Unlike AZ-853, which induces weight gain and hypotension via α1-adrenolytic effects, the target compound’s benzyl and isobutyl groups likely avoid these off-target interactions .

Kinase and Enzyme Inhibition

Compound EphB4 Inhibition (IC50) PDE4B Inhibition (IC50) MAO-B Inhibition (IC50)
Target Compound Not tested >10 µM Not tested
ALTA_2 (EphB4 inhibitor) 2.7–2.9 µM N/A N/A
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N/A N/A 0.8 µM

Key Findings :

  • The target compound’s imidazo[2,1-f]purine core lacks the pyrimidine ring expansion seen in MAO-B inhibitors, explaining its likely inactivity at this target .
  • Substitution patterns critical for EphB4 inhibition (e.g., 4-hydroxybutyl at N8) are absent in the target compound, suggesting divergent kinase selectivity .

Biological Activity

3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 920472-91-9
PropertyValue
Molecular Weight365.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit varying degrees of antimicrobial activity. In a study evaluating synthesized derivatives, certain compounds demonstrated significant activity against specific bacterial pathogens. However, the activity of this compound specifically has not been extensively documented in literature.

Anticancer Activity

The anticancer potential of imidazo[2,1-f]purine derivatives has been explored in several studies. For instance:

  • Case Study : A synthesized derivative showed cytotoxic effects against various solid tumor cell lines. The study measured the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used. These findings suggest that imidazo derivatives could be developed as chemotherapeutic agents targeting cancer cell proliferation and survival mechanisms .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine have been noted in literature. The modulation of cytokine release indicates potential use in inflammatory conditions. For example:

  • Research Findings : Studies have shown that certain benzoxazepine derivatives can inhibit the release of inflammatory cytokines in response to stimuli in vitro .

The mechanism by which 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine acts biologically involves interaction with specific molecular targets such as enzymes and receptors. This interaction potentially modulates various biochemical pathways associated with inflammation and cancer cell growth.

Comparative Analysis

To understand the uniqueness of this compound compared to similar structures, consider the following table:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purineLimitedSignificantModerate
3-isobutyl-1H-imidazo[2,1-f]purineModerateModerateLow
Benzoxazepine DerivativesSignificantHighHigh

Q & A

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Screen against receptor panels using competitive binding assays.
  • Apply molecular docking (e.g., AutoDock Vina) to predict binding poses .

What computational methods can predict the compound’s binding mode to enzymatic targets such as phosphodiesterases or kinases?

Answer:

  • Molecular Docking : Use crystal structures (PDB: 5-HT₁A: 7E2Z; A₂A: 4UG2) to model ligand-receptor interactions. Focus on hydrophobic pockets accommodating isobutyl/benzyl groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (100-ns trajectories) in explicit solvent (TIP3P water).
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA to rank derivatives .
  • Validation : Mutate key residues (e.g., 5-HT₁A D116) and re-test affinity to confirm predictions .

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